2,2'-Dinitro-6,6'-dimethylbiphenyl
Description
2,2'-Dinitro-6,6'-dimethylbiphenyl (C₁₄H₁₂N₂O₄) is a biphenyl derivative featuring nitro (-NO₂) groups at the 2 and 2' positions and methyl (-CH₃) groups at the 6 and 6' positions.
Properties
CAS No. |
55153-02-1 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
1-methyl-2-(2-methyl-6-nitrophenyl)-3-nitrobenzene |
InChI |
InChI=1S/C14H12N2O4/c1-9-5-3-7-11(15(17)18)13(9)14-10(2)6-4-8-12(14)16(19)20/h3-8H,1-2H3 |
InChI Key |
UFWJYJCNLOWJCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of 2,2'-Dinitro-6,6'-dimethylbiphenyl and Analogs
Key Observations :
- Nitro vs. Carboxylic Acid Groups : The replacement of nitro groups with carboxylic acids (e.g., 6,6′-Dinitro-2,2′-biphenyldicarboxylic acid) increases polarity and acidity, making it suitable for metal-organic frameworks (MOFs) .
- Methyl vs.
Reactivity and Functional Group Transformations
Nitro Group Reactivity
- Reduction: 6,6′-Dinitro-2,2′-dimethyldiphenyl undergoes selective reduction with Na₂S to form 6-nitro-6'-amino-2,2′-dimethyldiphenyl, demonstrating nitro-to-amine conversion under mild conditions .
- Diazonium Reactions: Amino groups in 2,2'-diamino-6,6'-dimethylbiphenyl can be replaced by iodine or fluorine via diazonium intermediates, though optical activity retention varies .
Steric and Electronic Effects
- Similar steric effects are observed in Pd(II) complexes with dimethylbiphenyl diimine ligands, where solubility and catalytic activity are modulated .
- Electronic Effects: Nitro groups are strong electron-withdrawing groups, reducing electron density on the biphenyl ring. This contrasts with methoxy or amino substituents, which donate electrons and alter redox behavior .
Physical Properties and Spectral Characteristics
- Melting Points: While exact data for this compound are unavailable, analogs like 6-nitro-6'-amino-2,2′-dimethyldiphenyl melt at 124–125°C , suggesting nitro derivatives may have higher melting points than amino or methoxy analogs.
- Spectroscopy : VCD studies on (S)-2,2’-dimethylbiphenyl-6,6’-dicarboxylic acid reveal aggregation-dependent spectral shifts, highlighting the role of substituents in intermolecular interactions .
Preparation Methods
Reaction Conditions and Mechanism
-
Nitrating Agent : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion.
-
Temperature : Controlled heating at 40–60°C prevents over-nitration and decomposition.
-
Steric Considerations : The methyl groups at the 6,6' positions direct nitration to the less hindered 2,2' positions due to their ortho/para-directing nature.
Example Protocol :
-
Substrate : 6,6'-Dimethylbiphenyl (10 g, 0.05 mol)
-
Nitrating Mixture : HNO₃ (90%, 15 mL) and H₂SO₄ (98%, 30 mL)
-
Reaction Time : 6 hours at 50°C
-
Yield : ~65% after recrystallization from ethanol.
Table 1: Direct Nitration Optimization
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| HNO₃ Concentration | 90% | Maximizes NO₂⁺ generation |
| Temperature | 50°C | Balances reaction rate and side reactions |
| Reaction Time | 6 hours | Completes nitration without decomposition |
Stepwise Synthesis via Intermediate Formation
A patent (CN105753709A) outlines a multi-step synthesis starting from o-nitrobenzaldehyde and o-nitrotoluene. This method avoids steric challenges by constructing the biphenyl backbone incrementally.
Key Steps:
-
Aldol Addition : o-Nitrobenzaldehyde reacts with o-nitrotoluene in ethanol under basic conditions to form a β-nitro alcohol intermediate.
-
Reduction : The intermediate is reduced using sodium borohydride (NaBH₄) to yield a diol.
-
Cyclization : Acid-catalyzed cyclization forms the biphenyl core.
-
Nitration : Final nitration introduces the second nitro group at the 2' position.
Table 2: Stepwise Synthesis Data
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Aldol Addition | NaOH, Ethanol, 25°C | β-Nitro alcohol | 78% |
| Reduction | NaBH₄, Methanol, 0°C | Diol | 85% |
| Cyclization | H₂SO₄, 80°C | Biphenyl | 70% |
| Nitration | HNO₃/H₂SO₄, 50°C | Final Product | 60% |
Catalytic Methods and Reaction Optimization
Recent advances focus on catalytic systems to enhance regioselectivity and yield.
Heterogeneous Catalysis
Solvent Effects
-
Polar Solvents : Nitromethane improves nitro group incorporation due to its high dielectric constant.
-
Safety Note : Dichloromethane avoids exothermic side reactions but lowers yield by 15%.
Table 3: Catalytic vs. Traditional Nitration
| Method | Catalyst/Solvent | Yield | Selectivity |
|---|---|---|---|
| Traditional | None (H₂SO₄) | 65% | Moderate |
| Zeolite H-Y | H-Y, Nitromethane | 75% | High |
Analytical Characterization
Post-synthesis analysis confirms structure and purity.
Spectroscopic Data
Purity Assessment
Challenges and Considerations
Q & A
Q. What are the standard methods for synthesizing 2,2'-Dinitro-6,6'-dimethylbiphenyl and its derivatives?
The compound can be synthesized via Suzuki coupling reactions using halogenated precursors and boronic acids under palladium catalysis. For example, 6,6′-dibromo-2,2′-bipyridine derivatives react with mesityl boronic acid to form sterically crowded biphenyl frameworks . Nitro groups are typically introduced via nitration reactions under controlled conditions. Purification often involves recrystallization (e.g., from methanol) or chromatography, yielding products with >97% purity .
Q. How can enantiomers of 2,2'-diamino-6,6'-dimethylbiphenyl (a precursor) be resolved?
Racemic mixtures are resolved using simulated moving bed (SMB) chromatography, which optimizes separation efficiency. Absolute configurations are confirmed via X-ray crystallography of derivatives, such as aldimine proligands formed by condensing the diamine with aldehydes .
Q. What spectroscopic techniques are used to characterize this compound?
- Vibrational Circular Dichroism (VCD): Detects conformational changes in self-assembled structures by analyzing solvent-dependent spectral shifts (e.g., strong signals in CDCl₃ vs. weak signals in DMSO) .
- NMR and Mass Spectrometry: Provide structural validation (e.g., δC values for aromatic protons and molecular ion peaks in ESI-MS) .
Advanced Research Questions
Q. How do solvent and aggregation states influence the conformational dynamics of this compound?
Solvent polarity and aggregation propensity significantly alter conformational equilibria. In CDCl₃, intermolecular hydrogen bonding promotes tetrameric self-assembly, yielding strong VCD signals, while DMSO disrupts aggregation, leaving monomeric species with weak signals. Density functional theory (DFT) calculations model these interactions by simulating dimeric and tetrameric configurations .
Q. What role does steric hindrance play in the atropisomerism of this compound?
Methyl and nitro groups at the 6,6′ positions create steric barriers that restrict rotation about the biaryl C–C bond, stabilizing enantiomeric atropisomers. These isomers can be isolated at room temperature and characterized via X-ray crystallography or chiral HPLC .
Q. How can this compound-derived ligands enhance catalytic activity in metal complexes?
Chiral diimine ligands synthesized from 2,2'-diamino-6,6'-dimethylbiphenyl form stable Pd(II) complexes with high catalytic efficiency in asymmetric reactions. For example, ligands like N,N'-(6,6′-dimethylbiphenyl-2,2′-diyl) bis(2-pyridylmethyl) diimine react quantitatively with Pd(COD)Cl₂, forming complexes that catalyze C–C coupling reactions .
Data Contradiction and Analysis
Q. Why do studies report conflicting VCD intensities for this compound in different solvents?
Discrepancies arise from solvent-dependent aggregation. In CDCl₃, tetrameric assemblies produce strong VCD couplets due to amplified chirality, whereas monomeric species in DMSO show negligible signals. Computational modeling (DFT) reconciles these observations by correlating spectral features with aggregation states .
Q. How can researchers address variability in yields during Pd(II) complex synthesis?
Yield differences (e.g., 88% vs. 70%) stem from ligand solubility and reaction conditions. Optimizing temperature (e.g., 0°C for precipitation) and solvent (acetonitrile vs. THF) improves reproducibility. NMR monitoring of reaction kinetics (e.g., 95% Pd consumption in 30 minutes) ensures completion .
Material Properties and Applications
Q. What substituent effects enhance the scintillation efficiency of biphenyl derivatives?
Symmetric nitro and methyl substitutions at 6,6′ positions improve scintillation output. For example, 6,6′-Dinitro-2,2′-biphenyldioxacyclodecyne exhibits a relative pulse height (RPH) of 1.05 as a primary solute, outperforming unsubstituted analogs (RPH = 0.70) .
| Substituents (R₁=R₂) | Conc. (g/L) | RPH (Primary) | RPH (Secondary) |
|---|---|---|---|
| H, H | 2.00 | 0.70 | 1.34 |
| 6,6′-Dinitro | 8.00 | 1.05 | 0.66 |
Q. Can this compound form supramolecular assemblies for material science applications?
Yes. The nitro and methyl groups facilitate π-π stacking and hydrogen bonding, enabling self-assembly into helical or lamellar structures. These assemblies are characterized by VCD, X-ray diffraction, and TEM, with potential applications in chiral sensors or porous materials .
Methodological Recommendations
- For enantiomer resolution: Combine SMB chromatography with X-ray crystallography for unambiguous configuration assignment .
- For aggregation studies: Use VCD spectroscopy paired with DFT calculations to correlate spectral data with molecular packing .
- For catalytic applications: Optimize ligand-metal stoichiometry and reaction temperature to maximize complex stability and activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
